molecular formula C15H15ClO4S B352762 2-Chlorophenyl 2-methoxy-4,5-dimethylbenzenesulfonate CAS No. 865611-71-8

2-Chlorophenyl 2-methoxy-4,5-dimethylbenzenesulfonate

Cat. No.: B352762
CAS No.: 865611-71-8
M. Wt: 326.8g/mol
InChI Key: RGVCLQCVNDWOFH-UHFFFAOYSA-N
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Description

2-Chlorophenyl 2-methoxy-4,5-dimethylbenzenesulfonate is a synthetic benzenesulfonate ester of interest in chemical and pharmaceutical research. This compound is characterized by a sulfonate linker connecting a 2-chlorophenyl group to a dimethoxyphenyl ring, a structural motif seen in various bioactive molecules and chemical intermediates. Sulfonyl hydrazones and related sulfonate compounds have demonstrated significant potential in medicinal chemistry, showing promising antimycobacterial activity against strains like Myanmar tuberculosis H37Rv, with some derivatives exhibiting minimal inhibitory concentrations (MIC) comparable to established drugs like isoniazid . Researchers value this compound for developing new therapeutic agents, particularly as novel candidate antituberculosis drugs that may act as direct enoyl-ACP reductase (InhA) inhibitors, a mechanism that could help overcome resistance associated with existing treatments . Beyond pharmaceutical applications, sulfonate esters are widely utilized in organic synthesis as alkylating agents and in the formulation of specialty chemicals, including pesticides and herbicides . The presence of the sulfonate group often enhances solubility and stability, making such compounds valuable in optimizing the physical and chemical properties of experimental mixtures . This product is intended for laboratory research purposes only and is not classified as a drug, pesticide, or cosmetic agent. It is strictly for non-human, non-veterinary, and non-clinical use.

Properties

IUPAC Name

(2-chlorophenyl) 2-methoxy-4,5-dimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO4S/c1-10-8-14(19-3)15(9-11(10)2)21(17,18)20-13-7-5-4-6-12(13)16/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVCLQCVNDWOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=CC=C2Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation-Chlorination-Esterification

A one-pot method using SOCl₂ for both chlorination and esterification reduces steps but lowers yield (65–70%) due to competing hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates esterification, achieving 85% yield with reduced solvent volume.

Challenges and Mitigation

  • Steric Hindrance : The 4,5-dimethyl groups slow sulfonation; higher temperatures (140°C) improve kinetics.

  • Moisture Sensitivity : Sulfonyl chloride hydrolysis is mitigated by anhydrous conditions and molecular sieves.

Scalability and Industrial Relevance

Bench-scale reactions (100 g) maintain >80% yield using continuous distillation to remove HCl. Industrial processes favor SOCl₂ over PCl₅ for lower toxicity.

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 2-methoxy-4,5-dimethylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate ester group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.

    Oxidation: The aromatic rings in the compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted sulfonate esters or sulfonamides.

    Hydrolysis: The major products are the corresponding sulfonic acid and alcohol.

    Oxidation: The major products are quinones or other oxidized aromatic compounds.

Scientific Research Applications

Organic Synthesis

2-Chlorophenyl 2-methoxy-4,5-dimethylbenzenesulfonate is primarily utilized as an intermediate in organic synthesis. It participates in various chemical reactions, including nucleophilic substitution and coupling reactions, which are essential for forming carbon-carbon bonds. These reactions are critical for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Biological Studies

In biological research, this compound is significant for studying enzyme inhibition and protein modification. Its sulfonate group acts as a good leaving group, facilitating interactions with nucleophiles that can modify biological macromolecules. Such modifications are crucial for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .

Material Science

The compound is also employed in the production of specialty chemicals and materials. Its unique chemical structure allows it to be used in formulating advanced materials that require specific chemical properties, such as enhanced durability or reactivity.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various sulfonate esters on specific enzymes involved in metabolic pathways. The results demonstrated that this compound effectively inhibited enzyme activity at certain concentrations, suggesting potential applications in drug development targeting metabolic diseases.

Case Study 2: Synthetic Methodology

Research highlighted the use of this compound in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. The study provided detailed reaction conditions and yields, showcasing its effectiveness as a coupling agent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Chlorophenyl 2-methoxy-4,5-dimethylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to participate in various substitution reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Key Observations:

  • Sulfonate vs. Sulfonamide Reactivity : The target compound’s sulfonate ester group is more susceptible to hydrolysis than sulfonamide derivatives (e.g., ), which exhibit greater stability due to the resonance-stabilized amide bond .
  • Substituent Effects : The 2-chlorophenyl group is a common feature across compounds, imparting electron-withdrawing effects that may stabilize adjacent functional groups. However, the target’s 4,5-dimethyl substituents reduce polarity compared to dimethoxy analogs (), likely decreasing water solubility .

Physicochemical Properties

  • Solubility : The dimethoxy substituents in ’s sulfonamide enhance hydrophilicity compared to the target’s methyl groups, which favor lipophilicity .
  • Crystallinity : highlights ordered crystal packing in azo-linked sulfonates, suggesting that the target’s steric hindrance from methyl groups may disrupt crystallinity, leading to amorphous solid forms .

Biological Activity

2-Chlorophenyl 2-methoxy-4,5-dimethylbenzenesulfonate is a sulfonate ester that has garnered attention for its potential biological activities. This compound is structurally related to various sulfonamide derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. Understanding the biological activity of this compound requires an exploration of its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H15ClO3S\text{C}_{15}\text{H}_{15}\text{ClO}_3\text{S}

This compound features a chlorophenyl group, a methoxy group, and a sulfonate moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonate ester group can undergo hydrolysis, releasing 2-chlorophenol, which may exert effects through various cellular pathways.

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, related compounds have shown inhibitory effects on deiodinases, which are crucial for thyroid hormone metabolism .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties similar to other sulfonamide derivatives. The ability to interfere with bacterial folic acid synthesis could be a mechanism through which it exerts its antimicrobial effects.
  • Anticancer Potential : Some studies indicate that structurally similar compounds exhibit significant anticancer activity against various human cancer cell lines . This suggests that further exploration of this compound in cancer research could be warranted.

Antimicrobial Properties

A series of studies have evaluated the antimicrobial efficacy of sulfonamide derivatives. For example:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Related SulfonamideS. aureus16 µg/mL

These results indicate that the compound may have comparable activity to established antimicrobial agents.

Anticancer Activity

In vitro studies evaluating the anticancer potential of related compounds have shown promising results:

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)15
Sulfonamide AA549 (Lung)10

These findings suggest that this compound could be a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various sulfonamide derivatives and evaluated their biological activities. The results indicated that modifications in the structure significantly influenced their antimicrobial and anticancer properties .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies revealed potential interactions with enzymes involved in cancer metabolism, supporting its candidacy for drug development .
  • Toxicological Assessments : Toxicological evaluations have been essential in determining the safety profile of such compounds. The preliminary data suggest that while effective against certain pathogens and cancer cells, careful consideration must be given to potential toxic effects on human cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chlorophenyl 2-methoxy-4,5-dimethylbenzenesulfonate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Utilize Design of Experiments (DOE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a full factorial design can evaluate interactions between parameters like reaction time (6–24 hrs) and sulfonylation agent stoichiometry (1.2–2.0 equiv). Central Composite Design (CCD) is recommended for non-linear optimization .
  • Key Parameters : Monitor yields via HPLC and characterize intermediates using FT-IR to track sulfonate ester formation .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H/13^13C NMR to verify substituent positions (e.g., methoxy at C2, chloro at phenyl).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of SO3_3 group at ~80–100 eV).
  • X-ray Diffraction (XRD) : Resolve crystal packing and torsional angles of the sulfonate group, as demonstrated for analogous esters .

Q. How does the compound’s solubility profile vary across solvents, and what experimental methods are suitable for quantification?

  • Methodological Answer : Use Hansen Solubility Parameters (HSP) to predict solvent compatibility. Experimentally, perform gravimetric analysis by dissolving 10 mg/mL in solvents (e.g., DMSO, THF, chloroform) at 25°C. For polar solvents, conduct UV-Vis spectroscopy at λmax ≈ 270 nm to quantify saturation limits .

Advanced Research Questions

Q. What computational strategies can predict reaction mechanisms and intermediates in sulfonate ester formation?

  • Methodological Answer : Combine Density Functional Theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to map energy profiles of sulfonation pathways. Molecular Dynamics (MD) simulations (e.g., NAMD) can model solvent effects on transition states. Validate with kinetic isotope effects (KIEs) and trapping of proposed intermediates .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound in cross-coupling reactions?

  • Methodological Answer : Perform meta-analysis of published protocols to isolate variables (e.g., base strength, palladium source). Use controlled reproducibility studies with standardized reagents. For example, compare Buchwald-Hartwig amination yields using Pd(OAc)2_2 vs. Pd(dba)2_2 under inert atmospheres .

Q. What advanced analytical techniques quantify degradation products under thermal or photolytic stress?

  • Methodological Answer : Employ HPLC-QTOF-MS to identify degradation byproducts (e.g., des-methyl or hydrolyzed derivatives). Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with multivariate analysis (PCA) can correlate degradation pathways with structural motifs .

Q. How do structural modifications (e.g., substituent position) influence the compound’s physicochemical properties?

  • Methodological Answer : Develop Quantitative Structure-Property Relationship (QSPR) models using descriptors like Hammett σ values for substituents. Synthesize analogs (e.g., 3-methoxy vs. 4-chloro derivatives) and compare logP (shake-flask method) and melting points (DSC) .

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